N-(2-chlorophenyl)-4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide
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Description
N-(2-chlorophenyl)-4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H26ClN5O3 and its molecular weight is 407.9. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(2-chlorophenyl)-4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a complex organic compound with potential therapeutic applications. Its biological activity is of interest due to its structural components that may interact with various biological targets. This article provides an overview of the compound's biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure includes a piperidine ring and a triazole moiety, which are known to contribute to its pharmacological properties. The presence of a chlorophenyl group and an ethyl substituent further enhances its lipophilicity and potential bioactivity.
Research indicates that this compound may interact with various biological pathways:
- Receptor Interaction : Preliminary studies suggest that the compound may act as an antagonist or inhibitor for certain G-protein coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters.
- Enzymatic Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
- Cellular Effects : In vitro studies have demonstrated that the compound can affect cell viability and proliferation, indicating its potential use in cancer therapy.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Activity : A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of similar compounds and highlighted the importance of structural modifications for enhancing efficacy against oxidative stress . The findings suggest that the triazole ring may play a critical role in electron donation during radical scavenging.
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of related piperidine derivatives. It was found that these compounds could modulate NF-kB signaling pathways, resulting in decreased expression of inflammatory markers . This aligns with preliminary data on the target compound indicating similar pathways might be influenced.
- Anticancer Activity : A recent study evaluated multiple derivatives for their cytotoxic effects on cancer cells. The results indicated that modifications to the piperidine scaffold significantly impacted their potency against different cancer types . This suggests that this compound could be a promising candidate for further development.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O3/c1-3-24-17(22-25(19(24)27)12-13-28-2)14-8-10-23(11-9-14)18(26)21-16-7-5-4-6-15(16)20/h4-7,14H,3,8-13H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFWFEPFFCDFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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